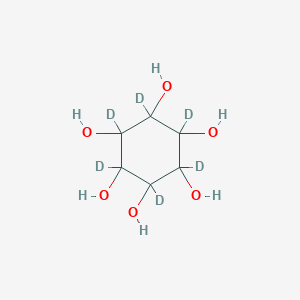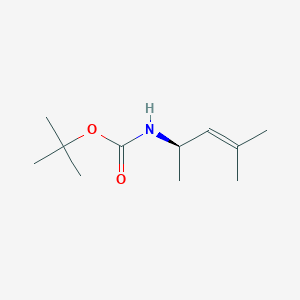
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one, also known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. BAPTA-AM is a calcium chelator that can bind to calcium ions in cells, leading to the inhibition of calcium-dependent processes.
Wirkmechanismus
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one binds to calcium ions in cells, leading to the inhibition of calcium-dependent processes. Calcium ions are important signaling molecules that regulate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By binding to calcium ions, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one can inhibit these processes and provide insights into the role of calcium signaling in various cellular processes.
Biochemische Und Physiologische Effekte
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has also been shown to inhibit the release of neurotransmitters in the brain, leading to a decrease in neuronal excitability. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to inhibit cardiac hypertrophy and improve cardiac function in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is its ability to selectively chelate calcium ions without affecting other metal ions. This allows researchers to study the role of calcium signaling in various cellular processes without interfering with other cellular processes. However, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has some limitations in lab experiments. It is a cell-permeable compound, which means that it can enter cells and chelate intracellular calcium ions. This can lead to non-specific effects and make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one. One area of research is the development of new calcium chelators that can selectively chelate calcium ions in specific subcellular compartments. Another area of research is the development of new methods for delivering 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one to specific cells or tissues. Additionally, there is a need for more studies on the long-term effects of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one on cellular processes and animal models of disease.
Conclusion
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is a synthetic compound that is widely used in scientific research as a calcium chelator. It has a wide range of applications in studying the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has several advantages and limitations in lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is synthesized from a commercially available compound, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). BAPTA is reacted with tert-butylamino-2-hydroxypropyl methacrylate to form BAPTA-methacrylate. The methacrylate group is then converted to an amide by reacting it with 8-amino-3,6-dioxaoctanoic acid. The resulting compound is then reacted with 6,7-dimethoxy-2-benzopyrone to form 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is widely used in scientific research as a calcium chelator. It is commonly used to study the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is also used to study the role of calcium signaling in neuronal excitability and synaptic plasticity. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is used to investigate the role of calcium signaling in cardiac function and disease.
Eigenschaften
CAS-Nummer |
158142-98-4 |
|---|---|
Produktname |
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one |
Molekularformel |
C18H25NO6 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
InChI-Schlüssel |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
Synonyme |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)






![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)



![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)

